trans-1,2-Bis(4-fluorobenzoyl)ethylene
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Overview
Description
trans-1,2-Bis(4-fluorobenzoyl)ethylene: is an organic compound with the molecular formula C16H10F2O2 and a molecular weight of 272.25 g/mol . This compound is characterized by the presence of two 4-fluorobenzoyl groups attached to an ethylene backbone in a trans configuration. It is primarily used in research settings and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Bis(4-fluorobenzoyl)ethylene typically involves the reaction of 4-fluorobenzoyl chloride with ethylene in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the trans isomer. The general reaction scheme is as follows:
4-fluorobenzoyl chloride+ethylene→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: trans-1,2-Bis(4-fluorobenzoyl)ethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 4-fluorobenzoic acid.
Reduction: Formation of 4-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
trans-1,2-Bis(4-fluorobenzoyl)ethylene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialized compounds.
Mechanism of Action
The mechanism of action of trans-1,2-Bis(4-fluorobenzoyl)ethylene involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Protein-Ligand Interactions: It can form complexes with proteins, affecting their structure and function.
Comparison with Similar Compounds
- trans-1,2-Bis(4-chlorobenzoyl)ethylene
- trans-1,2-Bis(4-bromobenzoyl)ethylene
- trans-1,2-Bis(4-methylbenzoyl)ethylene
Comparison:
- trans-1,2-Bis(4-fluorobenzoyl)ethylene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs.
- The fluorine atoms enhance the compound’s stability and influence its interactions with biological targets, making it a valuable tool in research.
Properties
Molecular Formula |
C16H10F2O2 |
---|---|
Molecular Weight |
272.24 g/mol |
IUPAC Name |
(E)-1,4-bis(4-fluorophenyl)but-2-ene-1,4-dione |
InChI |
InChI=1S/C16H10F2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-10H/b10-9+ |
InChI Key |
OXUZAAMYHTYRBZ-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C(=O)C2=CC=C(C=C2)F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC(=O)C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
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